2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal
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Overview
Description
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose propylene dithioacetal is a compound that interacts with targeted enzymes implicated in pathological advancement to efficaciously impede or regulate their function . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .
Synthesis Analysis
A general method for the synthesis of 2-deoxyhexoses is described. 2-Deoxy-D-arabino-hexose and 2-deoxy-D-lyxo-hexose were prepared from D-glucose and D-galactose, respectively, by a route involving reduction of the respective 4,5-O-isopropylidene ketene diethyl dithioacetals with lithium aluminum hydride, followed by removal of the protecting groups .Molecular Structure Analysis
The 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal molecule contains a total of 41 bonds. There are 19 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 2 ethers (aliphatic), and 2 sulfides .Chemical Reactions Analysis
The reaction sequence involves conversion of D-glucose to a fully protected open chain D-glucose aldehyde in 4 steps, further installation of the aglycon group by a Grignard reaction, introduction of the hydroxymethyl group by a sequential oxidation/aldol reaction/Canizzarro reduction, and finally benzylic oxidation and global deprotection .Physical And Chemical Properties Analysis
The molecular formula of the compound is C12H22O4S2 . It contains a total of 41 bonds, including 19 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 2 ethers (aliphatic), and 2 sulfides .Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . It’s designed to interact with specific enzymes, which can be crucial for understanding protein functions and interactions within the biological systems.
Enzyme Inhibition
Due to its unique structure, this compound can adeptly interact with targeted enzymes implicated in pathological advancement, efficaciously impeding or regulating their function . This makes it valuable for developing new therapeutic strategies.
Mechanism of Action
properties
IUPAC Name |
(1R)-1-[(4R,5R)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3/t8-,9-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCFHXASDXWNZ-FXPVBKGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)[C@@H](CO)O)CC2SCCCS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652537 |
Source
|
Record name | 1-{(4R,5R)-5-[(1,3-Dithian-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}ethane-1,2-diol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217816-60-8 |
Source
|
Record name | 1-{(4R,5R)-5-[(1,3-Dithian-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}ethane-1,2-diol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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